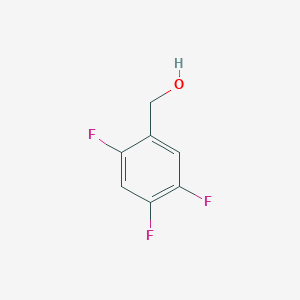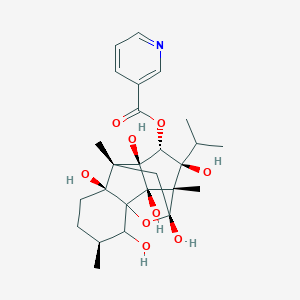
Ryanodyl-3-pdc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ryanodyl-3-pdc is a chemical compound synthesized in the laboratory for scientific research purposes. It is a potent inhibitor of ryanodine receptors, which are important for calcium signaling in cells. Ryanodyl-3-pdc has been extensively studied for its effects on various physiological and biochemical processes, making it an important tool for researchers in the field of molecular biology.
作用機序
Ryanodyl-3-pdc inhibits ryanodine receptors, which are important for calcium signaling in cells. These receptors are located in the sarcoplasmic reticulum of muscle cells and play a crucial role in muscle contraction. By inhibiting the release of calcium from the sarcoplasmic reticulum, Ryanodyl-3-pdc decreases muscle contraction. In neuronal cells, Ryanodyl-3-pdc has been shown to affect calcium signaling and synaptic transmission.
生化学的および生理学的効果
Ryanodyl-3-pdc has been shown to have a number of biochemical and physiological effects. In muscle cells, it decreases muscle contraction by inhibiting calcium release from the sarcoplasmic reticulum. In neuronal cells, it affects calcium signaling and synaptic transmission. Ryanodyl-3-pdc has also been shown to have an effect on cardiac function, as well as on the regulation of blood pressure.
実験室実験の利点と制限
Ryanodyl-3-pdc has several advantages for use in lab experiments. It is a potent inhibitor of ryanodine receptors, making it a valuable tool for studying calcium signaling in cells. It has also been extensively studied, with a large body of literature supporting its use in scientific research. However, Ryanodyl-3-pdc has some limitations. It is a synthetic compound, which can limit its use in certain experimental settings. Additionally, its potency can make it difficult to use in certain assays.
将来の方向性
There are many potential future directions for research involving Ryanodyl-3-pdc. One area of interest is the role of ryanodine receptors in cancer cells. It has been suggested that these receptors may play a role in the regulation of cell proliferation and apoptosis, making them a potential target for cancer therapy. Another area of interest is the use of Ryanodyl-3-pdc in the treatment of cardiac arrhythmias. It has been shown to have an effect on cardiac function, making it a potential therapeutic agent for this condition. Finally, there is interest in developing new synthetic compounds that are more potent and selective inhibitors of ryanodine receptors, which could have important implications for the treatment of a variety of diseases.
合成法
Ryanodyl-3-pdc is synthesized in the laboratory using a multi-step process. The first step involves the synthesis of a key intermediate, which is then converted to the final product using a series of chemical reactions. The synthesis of Ryanodyl-3-pdc requires expertise in organic chemistry and access to specialized equipment and reagents.
科学的研究の応用
Ryanodyl-3-pdc has been widely used in scientific research to study the role of ryanodine receptors in various cellular processes. It has been shown to inhibit calcium release from the sarcoplasmic reticulum in muscle cells, leading to a decrease in muscle contraction. Ryanodyl-3-pdc has also been used to study the role of calcium signaling in neuronal cells, as well as in the regulation of cardiac function.
特性
CAS番号 |
137441-82-8 |
|---|---|
製品名 |
Ryanodyl-3-pdc |
分子式 |
C26H35NO9 |
分子量 |
505.6 g/mol |
IUPAC名 |
[(2R,3S,6S,7R,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C26H35NO9/c1-13(2)23(32)18(35-17(29)15-7-6-10-27-11-15)24(33)19(4)12-22(31)20(23,5)26(24,34)25(36-22)16(28)14(3)8-9-21(19,25)30/h6-7,10-11,13-14,16,18,28,30-34H,8-9,12H2,1-5H3/t14-,16+,18+,19+,20-,21-,22+,23+,24+,25?,26+/m0/s1 |
InChIキー |
BLVJZMYEPDTENS-FNAYAIJXSA-N |
異性体SMILES |
C[C@H]1CC[C@@]2([C@]3(C[C@@]4([C@]5([C@]([C@H]([C@@]3([C@]5(C2([C@@H]1O)O4)O)O)OC(=O)C6=CN=CC=C6)(C(C)C)O)C)O)C)O |
SMILES |
CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1O)O4)O)O)OC(=O)C6=CN=CC=C6)(C(C)C)O)C)O)C)O |
正規SMILES |
CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1O)O4)O)O)OC(=O)C6=CN=CC=C6)(C(C)C)O)C)O)C)O |
同義語 |
yanodyl 3-(pyridine-3-carboxylate) ryanodyl-3-PDC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



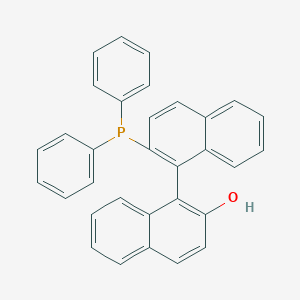
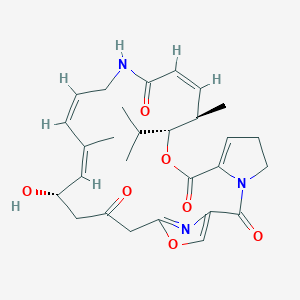
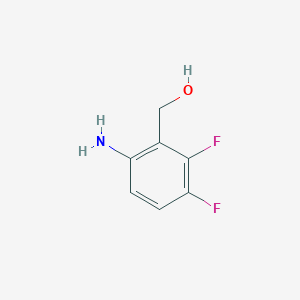
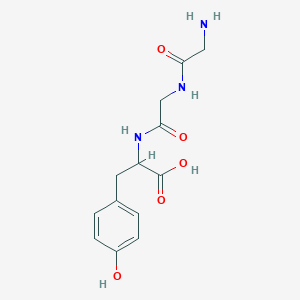
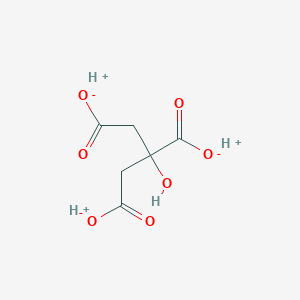
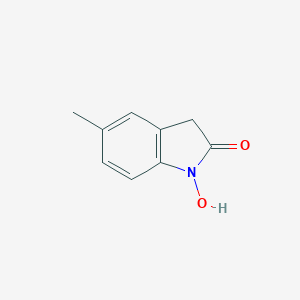

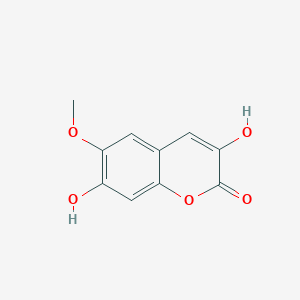
![Tris[2-(isopropylamino)ethyl]amine](/img/structure/B142088.png)
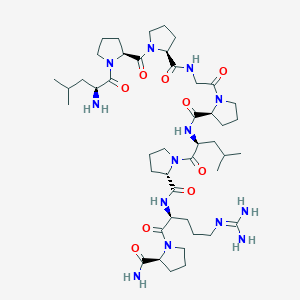
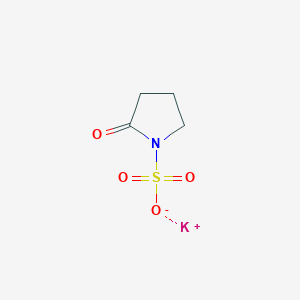

![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-6-methyl(74Se)selanyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B142096.png)
